1,1-Dimethoxy-3-nitropropane
Overview
Description
1,1-Dimethoxy-3-nitropropane is an organic compound with the molecular formula C5H11NO4 It is a nitroalkane derivative characterized by the presence of two methoxy groups and a nitro group attached to a propane backbone
Preparation Methods
1,1-Dimethoxy-3-nitropropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-nitropropanal with trimethoxymethane. The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the desired product yield . Another method involves the use of 3-nitropropionaldehyde dimethyl acetal as a starting material, which undergoes a series of chemical transformations to yield this compound .
Chemical Reactions Analysis
1,1-Dimethoxy-3-nitropropane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dimethoxy-3-nitropropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-3-nitropropane involves its interaction with molecular targets through its nitro and methoxy groups. The nitro group can participate in redox reactions, while the methoxy groups can undergo nucleophilic substitution. These interactions can affect various biochemical pathways, depending on the specific application and context .
Comparison with Similar Compounds
1,1-Dimethoxy-3-nitropropane can be compared with other nitroalkane derivatives such as:
- Nitromethane
- Nitroethane
- 1-Nitropropane
- 2-Nitropropane
The methoxy groups provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1,1-dimethoxy-3-nitropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4/c1-9-5(10-2)3-4-6(7)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKDVDXMMSCFHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406743 | |
Record name | 1,1-dimethoxy-3-nitropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72447-81-5 | |
Record name | 1,1-dimethoxy-3-nitropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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